molecular formula C19H28N2O3 B1361731 N-Cyclopentyl L-Z-isoleucinamide CAS No. 1423037-32-4

N-Cyclopentyl L-Z-isoleucinamide

Cat. No. B1361731
M. Wt: 332.4 g/mol
InChI Key: ZMFUFWBELOGFHE-YOEHRIQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentyl L-Z-isoleucinamide is a compound with the CAS Number: 1423037-32-4 . It has a molecular weight of 332.44 and its IUPAC name is benzyl ((2S,3S)-1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl)carbamate .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of isoleucine methyl ester hydrochloride with a mixed anhydride synthesized from tert-butyloxycarbonyl-L-leucine and isobutyl chloroformate . The resulting product is then treated with methanolic ammonia to produce the desired compound .


Molecular Structure Analysis

The molecular formula of N-Cyclopentyl L-Z-isoleucinamide is C19H28N2O3 . Its InChI code is 1S/C19H28N2O3/c1-3-14(2)17(18(22)20-16-11-7-8-12-16)21-19(23)24-13-15-9-5-4-6-10-15/h4-6,9-10,14,16-17H,3,7-8,11-13H2,1-2H3,(H,20,22)(H,21,23)/t14-,17-/m0/s1 .


Physical And Chemical Properties Analysis

N-Cyclopentyl L-Z-isoleucinamide has a molecular weight of 332.44 . Its molecular formula is C19H28N2O3 .

Scientific Research Applications

  • Analytical Methods in Drug Research : A study by Brandt et al. (2020) investigated the analytical profile of N-ethyl-N-cyclopropyl lysergamide (ECPLA), an isomer of another compound. This research highlights the importance of analytical methods in identifying and differentiating compounds, which could be applicable to the analysis of N-Cyclopentyl L-Z-isoleucinamide.

  • Nanoparticle Applications in Biomedicine : Mishra et al. (2017) discussed the biomedical applications of Zinc oxide (ZnO) nanoparticles in their paper Zinc oxide nanoparticles: a promising nanomaterial for biomedical applications. This research may provide insights into the potential use of N-Cyclopentyl L-Z-isoleucinamide in nanomedicine, given the increasing interest in nanomaterials for drug delivery and therapeutic applications.

  • Solid Lipid Nanoparticles for Drug Delivery : Urbán-Morlán et al. (2010) explored the use of solid lipid nanoparticles (SLNs) in their study Preparation and characterization of solid lipid nanoparticles containing cyclosporine by the emulsification-diffusion method. This research underscores the importance of SLNs in improving drug absorption and bioavailability, which could be relevant for the delivery of N-Cyclopentyl L-Z-isoleucinamide.

  • Drug Discovery and Development : Drews (2000) provides an overview of the drug discovery process in Drug discovery: a historical perspective. This paper may offer a contextual understanding of how compounds like N-Cyclopentyl L-Z-isoleucinamide are researched and developed into therapeutic agents.

  • Genome Engineering Applications : Gaj et al. (2013) discussed the applications of genome engineering technologies in their paper ZFN, TALEN, and CRISPR/Cas-based methods for genome engineering. Though not directly related, this research highlights advanced techniques that could be used in the genetic study of responses to chemical compounds like N-Cyclopentyl L-Z-isoleucinamide.

properties

IUPAC Name

benzyl N-[(2S,3S)-1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-3-14(2)17(18(22)20-16-11-7-8-12-16)21-19(23)24-13-15-9-5-4-6-10-15/h4-6,9-10,14,16-17H,3,7-8,11-13H2,1-2H3,(H,20,22)(H,21,23)/t14-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFUFWBELOGFHE-YOEHRIQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501114978
Record name Carbamic acid, N-[(1R,2R)-1-[(cyclopentylamino)carbonyl]-2-methylbutyl]-, phenylmethyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopentyl L-Z-isoleucinamide

CAS RN

1423037-32-4
Record name Carbamic acid, N-[(1R,2R)-1-[(cyclopentylamino)carbonyl]-2-methylbutyl]-, phenylmethyl ester, rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423037-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(1R,2R)-1-[(cyclopentylamino)carbonyl]-2-methylbutyl]-, phenylmethyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclopentyl L-Z-isoleucinamide
Reactant of Route 2
Reactant of Route 2
N-Cyclopentyl L-Z-isoleucinamide
Reactant of Route 3
Reactant of Route 3
N-Cyclopentyl L-Z-isoleucinamide
Reactant of Route 4
Reactant of Route 4
N-Cyclopentyl L-Z-isoleucinamide
Reactant of Route 5
Reactant of Route 5
N-Cyclopentyl L-Z-isoleucinamide
Reactant of Route 6
Reactant of Route 6
N-Cyclopentyl L-Z-isoleucinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.